molecular formula C14H21N3O2S B8644177 4-(Pyrazin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester

4-(Pyrazin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B8644177
M. Wt: 295.40 g/mol
InChI Key: GDWZJCDYZHOATN-UHFFFAOYSA-N
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Patent
US06562978B1

Procedure details

By a similar manner to Reference Example 35, 1-tert-butoxycarbonyl-4-hydroxypiperidine (1.01 g, 5.0 mmol) was reacted with mercaptopyrazine (0.67 g, 6.0 mmol) to give the titled compound as pale yellow oily substance (1.26 g, 85%).
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
0.67 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11](O)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[SH:15][C:16]1[CH:21]=[N:20][CH:19]=[CH:18][N:17]=1>>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([S:15][C:16]2[CH:21]=[N:20][CH:19]=[CH:18][N:17]=2)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
1.01 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)O
Name
Quantity
0.67 g
Type
reactant
Smiles
SC1=NC=CN=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)SC1=NC=CN=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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